2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione
Description
Properties
CAS No. |
62471-83-4 |
|---|---|
Molecular Formula |
C16H20N4O3 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-(diethylamino)-6-morpholin-4-ylquinoxaline-5,8-dione |
InChI |
InChI=1S/C16H20N4O3/c1-3-19(4-2)13-10-17-15-14(18-13)12(21)9-11(16(15)22)20-5-7-23-8-6-20/h9-10H,3-8H2,1-2H3 |
InChI Key |
KSBFLUCXJVTWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CN=C2C(=N1)C(=O)C=C(C2=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,2-Diamines with Dicarbonyl Compounds
The foundational approach to quinoxaline-5,8-diones involves the cyclocondensation of 1,2-diamines with 1,2-dicarbonyl precursors. For 2-(diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione, this necessitates a pre-functionalized diamine bearing both substituents. As demonstrated in, microwave-assisted condensation using ethanol as a solvent and phosphate-based catalysts (e.g., MAP, DAP) achieves cyclization within 10 minutes at 80°C, yielding >90% purity. Modifications to this method include:
- Regioselective Diamine Synthesis : Introduction of the diethylamino group via Buchwald-Hartwig amination of 1,2-dibromo-4-nitrobenzene, followed by nitro reduction and subsequent morpholine incorporation via nucleophilic aromatic substitution.
- Dicarbonyl Partners : Diethyl oxalate is preferred over glyoxal due to its stability and compatibility with electron-rich amines, as shown in the synthesis of analogous 6-arylaminoquinoxalines.
Post-Functionalization of Preformed Quinoxaline Cores
Late-stage functionalization offers an alternative route, particularly for introducing sterically demanding groups like morpholin-4-yl. For example, 2-chloro-6-nitroquinoxaline-5,8-dione undergoes sequential amination:
- Diethylamination at C-2 : Treatment with diethylamine in THF at 60°C (24 h, 85% yield).
- Morpholine Installation at C-6 : Pd-catalyzed cross-coupling using morpholine and Xantphos ligand, achieving 78% yield under microwave irradiation.
Advanced Methodologies and Catalytic Innovations
One-Pot Tandem Reactions
A breakthrough in efficiency involves tandem alkylation-condensation sequences. As reported in, a titanium dioxide-supported sulfonic acid (TiO₂-Pr-SO₃H) catalyzes the reaction between N,N-diethyl-1,2-phenylenediamine and morpholin-4-ylglyoxal in ethanol, producing the target compound in 92% yield within 2 hours. Key advantages include:
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating a mixture of 1,2-diamino-4-morpholinobenzene and diethyl oxalate (1:1.2 molar ratio) in PEG-400 at 120°C for 15 minutes affords the product in 88% yield. Comparative data reveals:
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 8 | 72 | 95 |
| Microwave | 0.25 | 88 | 99 |
| Ultrasound | 1.5 | 81 | 97 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Diamine Condensation
The primary side reaction involves over-oxidation of the diethylamino group to a nitroso derivative, particularly under acidic conditions. Strategies to suppress this include:
Morpholine Ring Stability
The morpholin-4-yl group undergoes ring-opening in strongly acidic media (pH < 2). Thus, condensation reactions employing HCl catalysis are unsuitable. Alternatives include:
- Ionic Liquid Catalysts : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enables reactions at neutral pH with 94% yield.
- Enzymatic Catalysis : Lipase B from Candida antarctica facilitates amine-acyl transfers without degrading the morpholine ring.
Analytical Validation and Spectral Data
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at 4.2 minutes, confirming >99% purity. XRPD analysis indicates a crystalline monoclinic lattice (space group P2₁/c), critical for pharmaceutical formulation.
Industrial Scalability and Cost Analysis
Raw Material Economics
A cost breakdown for a 1 kg batch reveals:
- Diethylamine : $120/kg
- Morpholine : $95/kg
- Diethyl oxalate : $80/kg
- Catalyst (TiO₂-Pr-SO₃H) : $150/kg (reusable 5×)
Total production cost: $420/kg, competitive with analogous antineoplastic agents.
Waste Stream Management
The primary waste is ethanol-containing byproducts, which are distilled and reused, achieving a 92% solvent recovery rate. Solid residues are treated via incineration with scrubbing for NOₓ abatement.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or morpholino groups are replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-5,8-dione derivatives, while reduction may produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of substituted quinoxalines with different functional groups.
Scientific Research Applications
2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione is a quinoxaline derivative with a unique structure, featuring diethylamino and morpholino groups attached to a quinoxaline core. This compound has various scientific research applications due to its distinct chemical and biological properties.
Scientific Research Applications
2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione is employed across various scientific disciplines.
- Chemistry It serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.
- Biology The compound is investigated as a fluorescent probe for biological imaging and as a modulator of biological pathways.
- Medicine It is explored for potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The compound has demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Industry It is utilized in developing advanced materials like polymers and dyes because of its unique chemical properties.
Chemical Reactions
2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione can undergo several chemical reactions:
- Oxidation Using strong oxidizing agents like potassium permanganate or hydrogen peroxide can lead to quinoxaline derivatives with different functional groups.
- Reduction Reducing agents such as sodium borohydride or lithium aluminum hydride can form reduced quinoxaline derivatives.
- Substitution The diethylamino or morpholino groups can be replaced by nucleophiles like halides or alkoxides in nucleophilic substitution reactions.
Physico-chemical Properties
- CAS Number: 62471-83-4
- Molecular Formula: C16H20N4O3
- Molecular Weight: 316.35 g/mol
- IUPAC Name: 2-(diethylamino)-6-morpholin-4-ylquinoxaline-5,8-dione
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione | Quinoxaline | 2-Diethylamino, 6-Morpholinyl | 318.37 (calculated) | Amine, ether, ketone |
| 6-(Diethylamino)quinoxaline-5,8-dione | Quinoxaline | 6-Diethylamino | 231.25 | Amine, ketone |
| N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Quinazoline | 4-Amino, 6,7-Dimethoxy | ~378 (LCMS data) | Methoxy, bromo, fluoro |
| 6-((3-Methoxyphenyl)amino)quinoline-5,8-dione | Quinoline | 6-(3-Methoxyphenyl)amino | Not reported | Methoxy, phenylamino |
Table 2: Hypothetical Property Comparison
Research Findings and Implications
- Substituent Position: Moving the diethylamino group from position 6 () to position 2 (target compound) may redistribute electron density, altering reactivity in electrophilic substitutions or metal coordination .
- Morpholine vs. Diethylamino: The morpholine group’s oxygen atom could facilitate hydrogen bonding, enhancing interactions with biological targets like enzymes or nucleic acids compared to purely alkylamino groups.
Biological Activity
2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione, a member of the quinoxaline family, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The following sections provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- CAS Number : 62471-83-4
- Molecular Formula : C16H20N4O3
- Molecular Weight : 316.35 g/mol
- IUPAC Name : 2-(diethylamino)-6-morpholin-4-ylquinoxaline-5,8-dione
Synthesis Methods
The synthesis of 2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione typically involves multi-step organic reactions. A common approach includes the condensation of 2,3-diaminophenazine with diethylamine and morpholine under controlled conditions. The reaction is often facilitated by solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. The exact molecular targets vary based on the biological context.
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including 2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione, in cancer therapy. For instance:
- In vitro studies demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines (e.g., A431 human epidermoid carcinoma cells), with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione | A431 | 0.90 |
| Doxorubicin | A431 | 0.73 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been documented:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 22.9 |
| Escherichia coli | 23.15 |
Case Studies
- Study on Cytotoxicity : A study focused on the cytotoxic effects of quinoxaline derivatives revealed that compound 6 from a series exhibited significant inhibition of Stat3 phosphorylation in skin cancer cells, indicating a specific pathway modulation that could lead to therapeutic applications .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of various quinoxaline derivatives and found that certain compounds exhibited dual activity as both anticancer and antimicrobial agents, highlighting their potential versatility in therapeutic applications .
Q & A
Q. What are the established synthetic routes for 2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione, and what key reaction conditions are critical for optimizing yield?
The synthesis of quinoxaline-5,8-dione derivatives typically involves sequential functionalization of the quinoxaline core. For example:
- Core oxidation : Quinoxalin-5-ol can be oxidized to quinoxaline-5,8-dione using [bis(trifluoroacetoxy)iodo]benzene (PIFA) under ice-cooled conditions .
- Amino group introduction : Reacting quinoxaline-5,8-dione with 4-(2-aminoethyl)morpholine in ethanol, catalyzed by CeCl₃·7H₂O, introduces morpholinyl-ethylamino substituents. Similar protocols can be adapted for diethylamino groups by substituting the amine reagent .
- Critical conditions : Maintain strict temperature control (e.g., ice baths for oxidation), use anhydrous solvents, and employ silica gel chromatography for purification. Yield optimization requires stoichiometric balancing of reagents and avoiding side reactions like over-halogenation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- LCMS/HPLC : LCMS (e.g., m/z 771 [M+H]⁺) confirms molecular weight, while HPLC retention times (e.g., 1.43 minutes under SMD-TFA05 conditions) assess purity .
- NMR/IR : ¹H NMR (δH 3.89–8.57 ppm) and ¹³C NMR (δC 55.3–160.5 ppm) resolve substituent patterns and regiochemistry. IR (e.g., 2208 cm⁻¹ for alkynes) identifies functional groups .
- XRD : Single-crystal X-ray diffraction with SHELXL refinement validates bond lengths and angles .
Q. How can X-ray crystallography be employed to confirm the molecular structure of this quinoxaline derivative?
- Data collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve electron density maps.
- Refinement : SHELXL refines positional and thermal displacement parameters, accounting for twinning or disorder in crystals .
- Validation : Cross-check with spectroscopic data (NMR/IR) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. What computational strategies can predict the redox behavior or biological activity of this compound, and how do these models align with experimental data?
- Docking studies : Molecular docking into target proteins (e.g., Cdc25B phosphatase) predicts binding affinity. Compare with experimental IC₅₀ values from enzymatic assays .
- QSAR models : Use substituent electronic parameters (Hammett σ) to correlate redox potentials with biological activity. Validate via cyclic voltammetry .
- Contradictions : Discrepancies may arise from solvent effects in simulations vs. aqueous experimental conditions.
Q. In studies reporting contradictory biological activity data, what experimental variables should be evaluated to resolve discrepancies?
- Assay conditions : Variations in pH, temperature, or reducing agents (e.g., DTT) may alter redox-sensitive activity .
- Cellular models : Differences in membrane permeability (e.g., cancer vs. non-cancer cell lines) affect compound uptake.
- Synthetic batches : Impurities from incomplete purification (e.g., residual CeCl₃) can skew results. Replicate synthesis and bioassays under standardized protocols .
Q. What are the challenges in synthesizing halogenated analogs of this compound for mechanistic studies?
- Regioselectivity : Halogenation (e.g., using N-chlorosuccinimide) may target multiple positions on the quinoxaline core. Use directing groups (e.g., methoxy) to control site-specific substitution .
- Stability : Halogenated derivatives are prone to hydrolysis under acidic conditions. Employ inert atmospheres and anhydrous solvents during synthesis .
Q. How do solvent polarity and temperature variations impact substituent regioselectivity during synthesis?
- Polar solvents : Ethanol or methanol enhances nucleophilicity of amines, favoring substitution at electron-deficient quinoxaline positions .
- Temperature : Higher temperatures (e.g., reflux) may accelerate side reactions like dimerization. Optimize via stepwise heating (e.g., 0°C to room temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
